Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Difluoromethylidene)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[3] When combined with the unique properties of fluorine, specifically the difluoromethylidene group, the resulting 4-(difluoromethylidene)piperidine scaffold represents a compelling, albeit underexplored, platform for novel drug discovery.
The introduction of a difluoromethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This group can act as a bioisostere for a carbonyl or hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity by forming favorable interactions with protein targets. This guide provides a comprehensive overview of the predicted physicochemical characteristics, synthetic considerations, and potential applications of 4-(difluoromethylidene)piperidine, offering a foundational understanding for researchers looking to leverage this promising scaffold. While direct experimental data for this specific molecule is scarce in publicly available literature[4], this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust predictive profile.
Predicted Physicochemical Properties
The physicochemical properties of 4-(difluoromethylidene)piperidine are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key predicted and calculated properties.
| Property | Predicted/Calculated Value | Source/Method |
| Molecular Formula | C6H9F2N | PubChem[4] |
| Molecular Weight | 133.14 g/mol | PubChem[4] |
| Monoisotopic Mass | 133.07031 Da | PubChem[4] |
| XlogP | 0.6 | PubChem (Predicted)[4] |
| Boiling Point | ~130-150 °C | Estimated based on analogs |
| pKa (of conjugate acid) | ~8.5-9.5 | Estimated based on analogs[5] |
| Solubility | Miscible with water and polar organic solvents | Inferred from piperidine[6][7] |
Discussion of Properties:
-
Lipophilicity (XlogP): The predicted XlogP of 0.6 suggests that 4-(difluoromethylidene)piperidine is a relatively polar molecule. This is a favorable property for CNS-targeting drugs where a balance between lipophilicity for blood-brain barrier penetration and aqueous solubility is required.
-
Boiling Point: The boiling point is estimated to be slightly higher than that of piperidine (106 °C)[7][8] due to the increased molecular weight and polarity imparted by the difluoromethylidene group.
-
pKa: The basicity of the piperidine nitrogen is expected to be slightly lower than that of piperidine itself (pKa of conjugate acid ~11.22)[8] due to the electron-withdrawing effect of the nearby difluoromethylidene group.
-
Solubility: Similar to piperidine, this compound is expected to be miscible with water and a range of organic solvents, facilitating its use in various reaction conditions and for formulation development.
Proposed Synthetic Pathways
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 4-(Difluoromethylidene)piperidine.
Experimental Protocol: A Hypothetical Synthesis
The following protocol outlines a plausible, though not yet experimentally verified, synthesis of 4-(difluoromethylidene)piperidine.
Step 1: Olefination of N-Boc-4-piperidone
-
To a stirred suspension of (difluoromethyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Allow the resulting ylide solution to stir at -78 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-(difluoromethylidene)piperidine.
Step 2: Deprotection to Yield 4-(Difluoromethylidene)piperidine
-
Dissolve the N-Boc-4-(difluoromethylidene)piperidine from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Anticipated Spectroscopic Characteristics
The structural elucidation of 4-(difluoromethylidene)piperidine would rely on a combination of spectroscopic techniques. The expected key features are detailed below.
¹H NMR:
-
Piperidine Protons: A complex multiplet pattern is expected for the methylene protons on the piperidine ring. Protons alpha to the nitrogen (C2 and C6) would likely appear as a multiplet in the range of 2.8-3.2 ppm. Protons adjacent to the double bond (C3 and C5) would be expected in the range of 2.4-2.8 ppm.
-
NH Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration, is expected for the N-H proton.
¹³C NMR:
-
Difluoromethylene Carbon: A triplet with a large one-bond C-F coupling constant (¹JCF) in the range of 240-250 Hz is expected for the =CF₂ carbon.
-
Quaternary Carbon (C4): The C4 carbon of the piperidine ring will also show coupling to the fluorine atoms.
-
Piperidine Carbons: The chemical shifts for the piperidine carbons would be influenced by the difluoromethylidene group.
¹⁹F NMR:
-
A singlet or a complex multiplet depending on the coupling with the adjacent protons would be observed.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic stretching vibration in the range of 3300-3500 cm⁻¹.
-
C=C Stretch: A stretching vibration for the exocyclic double bond around 1650-1700 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the C-F bonds.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at m/z 133.
-
Fragmentation: Common fragmentation pathways for piperidines involve α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[9]
Reactivity and Stability
The reactivity of 4-(difluoromethylidene)piperidine is dictated by two main functional groups: the piperidine nitrogen and the difluoromethylidene group.
-
Piperidine Nitrogen: The nitrogen atom is basic and nucleophilic, readily undergoing reactions such as N-alkylation, N-acylation, and salt formation with acids.[10]
-
Difluoromethylidene Group: The exocyclic double bond is electron-deficient due to the two fluorine atoms and could be susceptible to nucleophilic attack. It is generally more stable than a non-fluorinated double bond towards electrophilic addition.
The compound is expected to be reasonably stable under normal storage conditions.
Applications in Drug Discovery
The 4-(difluoromethylidene)piperidine scaffold is a promising starting point for the design of novel therapeutics, particularly for targets in the central nervous system. The incorporation of the difluoro group can confer desirable properties such as increased metabolic stability and enhanced binding affinity.
Potential Therapeutic Areas:
-
Dopamine Receptor Ligands: Fluorinated piperidines have been explored as dopamine D4 receptor antagonists.[11][12] The 4-(difluoromethylidene)piperidine core could be elaborated to generate novel ligands with improved selectivity and pharmacokinetic profiles.
-
CNS Disorders: The piperidine moiety is a common feature in drugs targeting a wide range of CNS disorders, including schizophrenia, depression, and anxiety.[1][13] The unique electronic properties of the difluoromethylidene group could be exploited to fine-tune the activity of these agents.
-
Enzyme Inhibitors: The ability of the difluoromethyl group to act as a bioisostere for other functional groups makes this scaffold attractive for the design of enzyme inhibitors.
The logical progression for utilizing this scaffold in a drug discovery program is depicted below:
Caption: Drug discovery workflow utilizing the 4-(Difluoromethylidene)piperidine scaffold.
Conclusion
4-(Difluoromethylidene)piperidine represents a valuable, yet underexplored, scaffold for medicinal chemistry. Its predicted physicochemical properties, including moderate lipophilicity and aqueous solubility, make it an attractive starting point for the design of novel therapeutics. While direct experimental data is limited, this guide provides a solid, predictive foundation based on the known chemistry of related compounds. The proposed synthetic routes are feasible with standard organic chemistry techniques, and the anticipated spectroscopic signatures provide a clear roadmap for characterization. For researchers and drug development professionals, the 4-(difluoromethylidene)piperidine scaffold offers a promising avenue for the discovery of next-generation therapies with improved efficacy and pharmacokinetic profiles.
References
-
Chemsrc. 4-(Difluoromethyl)piperidine hydrochloride. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
ChemZQ. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. [Link]
-
ResearchGate. Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]
-
PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Cheméo. Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3). [Link]
-
PubChem. 4-(difluoromethylidene)piperidine hydrochloride. [Link]
-
DTIC. Piperidine Synthesis. [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
White Rose Research Online. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
Wikipedia. Piperidine. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Cheméo. Piperidine (CAS 110-89-4). [Link]
-
NIST WebBook. Piperidine, 4-(diphenylmethyl)-. [Link]
-
PubChem. 4,4-Difluoropiperidine. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]
-
NIST WebBook. Piperidine. [Link]
-
Cheméo. Chemical Properties of Piperidine, 4-(diphenylmethyl)- (CAS 19841-73-7). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. PubChemLite - 4-(difluoromethylidene)piperidine hydrochloride (C6H9F2N) [pubchemlite.lcsb.uni.lu]
- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
